N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide
Description
N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and industrial chemicals. Its structure includes a dimethylamino group attached to a methylphenyl ring, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-10(18-5)9-19(16,17)14-12-7-6-8-13(11(12)2)15(3)4/h6-8,10,14H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBLWFOOAGDMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)C)NS(=O)(=O)CC(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-(dimethylamino)-2-methylphenol and 2-methoxypropane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine.
Procedure: The 3-(dimethylamino)-2-methylphenol is first dissolved in the solvent, followed by the addition of triethylamine. The 2-methoxypropane-1-sulfonyl chloride is then added dropwise to the reaction mixture, which is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to amines.
Substitution: N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, making it a valuable tool in the study of enzyme kinetics and inhibition.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Sulfonamides are a class of compounds with antibacterial activity, and modifications to their structure can lead to new drugs with improved efficacy and reduced resistance.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of dyes, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific structure of the compound.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, with ongoing studies likely to uncover even more applications in the future.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
